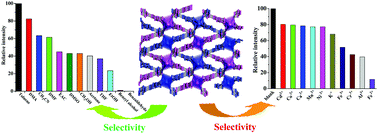A three-dimensional Cd(ii) metal–organic framework: a bifunctional luminescence sensor for benzaldehyde and Fe2+ ions†
New Journal of Chemistry Pub Date: 2019-06-06 DOI: 10.1039/C9NJ02214G
Abstract
A solvothermal reaction between Cd(NO3)2·4H2O and the bifunctional ligand 3,5-bis-(1H-1,2,4-triazol-1-yl)benzene carboxylic acid (HTBC) afforded a three-dimensional coordination polymer, namely [Cd0.5(TBC)]n (1). Single-crystal X-ray diffraction analyses exhibited that MOF 1 possesses a 3D framework with rtl topology, which exists in the form of 2-fold interpenetrated networks. Its luminescence properties demonstrated that complex 1 is a very suitable MOF for the luminescence probing of Fe2+ cations over other metal cations with a high quenching-efficiency constant KSV value of 1.35 × 105 M−1 and a low fluorescence detection limit. In addition, complex 1 also exhibits the highly selective and visually sensitive sensing of the organic contaminant PhCHO with good reusability and a low detection limit. What's more, this is a regenerable luminescent sensor for the highly selective, sensitive sensing of Fe2+ over Fe3+.


Recommended Literature
- [1] Some reactions of 3-hydroxyimino-2,4-dimethyl-1,5-benzodiazepine
- [2] Controlled synthesis of brightly fluorescent CH3NH3PbBr3 perovskite nanocrystals employing Pb(C17H33COO)2 as the sole lead source†
- [3] High throughput preparation of magnesium hydroxide flame retardant via microreaction technology
- [4] Readily accessible chiral at nitrogen cage structures†
- [5] Front cover
- [6] A second approximation to the angular distribution function for the scattering of light by macromolecules in good solvents
- [7] Hierarchical ultrathin defect-rich CoFe2O4@BC nanoflowers synthesized via a temperature-regulated strategy with outstanding hydrogen evolution reaction activity†
- [8] Back cover
- [9] Biodegradable containers composed of anionic liposomes and cationic polypeptide vesicles†
- [10] Back matter

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 16435-49-7









